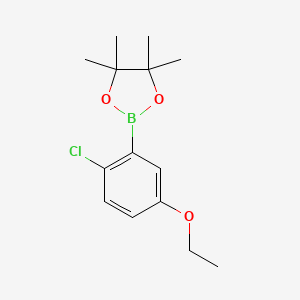
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has gained attention in the field of chemistry due to its unique structure and properties. This compound is a derivative of boronic acid and is often used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-ethoxyphenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and substituted derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-methylphenylboronic acid: Contains a methyl group instead of an ethoxy group.
2-Chloro-5-ethoxyphenylboronic acid: Lacks the dioxaborolane ring structure
Uniqueness
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts stability and reactivity, making it suitable for various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H20BClO3 |
|---|---|
Poids moléculaire |
282.57 g/mol |
Nom IUPAC |
2-(2-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Clé InChI |
AAYLQZLARMJQCB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



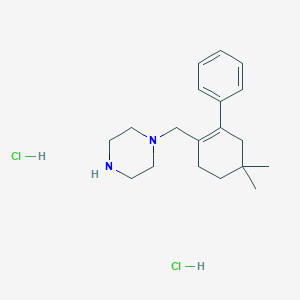
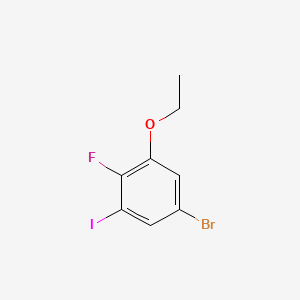

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
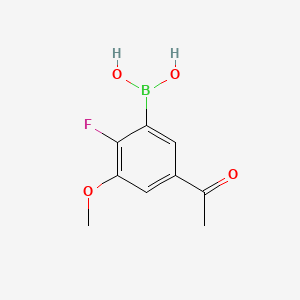
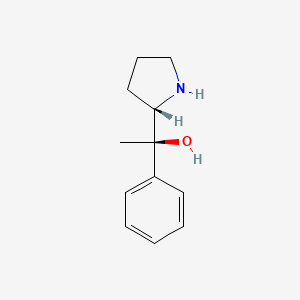
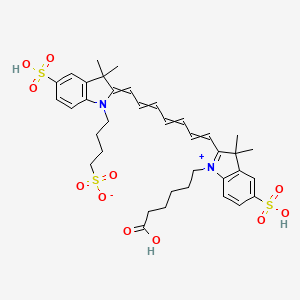
![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)
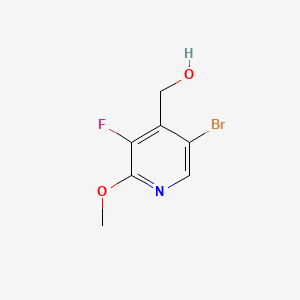
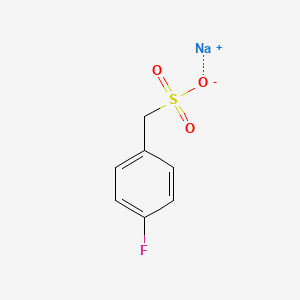

![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)
